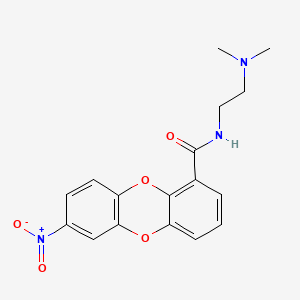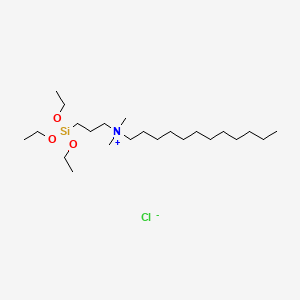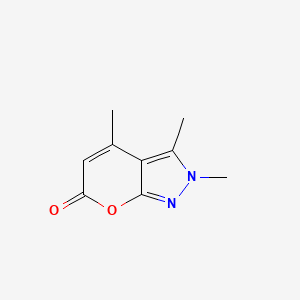
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: is a complex organotin compound with a molecular formula of C48H96O4S2Sn and a molecular weight of 920.1 g/mol . This compound is known for its unique structure, which includes a stannane group (tin-containing) and multiple oxygen, sulfur, and carbon atoms arranged in a specific configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the product. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: can undergo various chemical reactions, including:
Oxidation: : The tin atom can be oxidized to form tin(IV) compounds.
Reduction: : The compound can be reduced to form tin(II) derivatives.
Substitution: : The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Tin(IV) oxide (SnO2) or other tin(IV) salts.
Reduction: : Tin(II) chloride (SnCl2) or other tin(II) derivatives.
Substitution: : Amides, esters, or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: has several applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: : Studied for its potential biological activity, including antimicrobial properties.
Medicine: : Investigated for its use in drug delivery systems and as a component in medical imaging agents.
Industry: : Employed in the production of materials with specific properties, such as coatings and adhesives.
Mécanisme D'action
The mechanism by which Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate exerts its effects involves its interaction with biological molecules and pathways. The tin atom can form bonds with biological targets, leading to various biological responses. The specific molecular targets and pathways depend on the context in which the compound is used, such as in antimicrobial activity or drug delivery.
Comparaison Avec Des Composés Similaires
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: is unique due to its specific structure and properties. Similar compounds include other organotin compounds with varying alkyl or aryl groups attached to the tin atom. These compounds may have different reactivity and applications based on their structural differences.
List of Similar Compounds
Dibutyltin dilaurate
Tributyltin oxide
Dioctyltin maleate
Tin(II) chloride
Propriétés
Numéro CAS |
84030-42-2 |
|---|---|
Formule moléculaire |
C48H96O4S2Sn |
Poids moléculaire |
920.1 g/mol |
Nom IUPAC |
decyl 2-[(2-decoxy-2-oxoethyl)sulfanyl-didodecylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C12H24O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-14-12(13)11-15;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*15H,2-11H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
DSZRMMSYVNJDKA-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(SCC(=O)OCCCCCCCCCC)SCC(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)


